3,4'-Dimethylbiphenyl-4-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4’-Dimethylbiphenyl-4-yl 4-chlorobenzoate is an organic compound with the molecular formula C15H13ClO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with two methyl groups and the other with a chlorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethylbiphenyl-4-yl 4-chlorobenzoate typically involves the esterification of 3,4’-dimethylbiphenyl-4-ol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of esterification and the use of efficient catalysts and dehydrating agents would be applicable in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4’-Dimethylbiphenyl-4-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The chlorobenzoate group can be reduced to a benzyl alcohol derivative.
Substitution: The chlorine atom in the chlorobenzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3,4’-dimethylbiphenyl-4-carboxylic acid.
Reduction: Formation of 3,4’-dimethylbiphenyl-4-yl 4-chlorobenzyl alcohol.
Substitution: Formation of 3,4’-dimethylbiphenyl-4-yl 4-methoxybenzoate or 3,4’-dimethylbiphenyl-4-yl 4-cyanobenzoate.
Scientific Research Applications
3,4’-Dimethylbiphenyl-4-yl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as liquid crystals and high-performance polymers.
Mechanism of Action
The mechanism of action of 3,4’-Dimethylbiphenyl-4-yl 4-chlorobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The chlorobenzoate group may play a role in binding to target sites, while the biphenyl structure provides stability and rigidity to the molecule.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: A simpler biphenyl derivative with two methyl groups on each phenyl ring.
3,3’-Dimethylbiphenyl-4-yl 2-chlorobenzoate: A similar compound with a different substitution pattern on the biphenyl and benzoate groups.
Uniqueness
3,4’-Dimethylbiphenyl-4-yl 4-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C21H17ClO2 |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
[2-methyl-4-(4-methylphenyl)phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H17ClO2/c1-14-3-5-16(6-4-14)18-9-12-20(15(2)13-18)24-21(23)17-7-10-19(22)11-8-17/h3-13H,1-2H3 |
InChI Key |
FTGMXCWAUNAZCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.